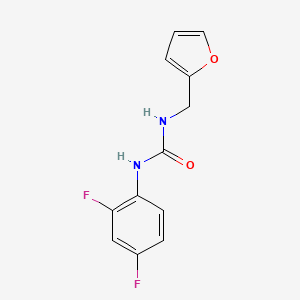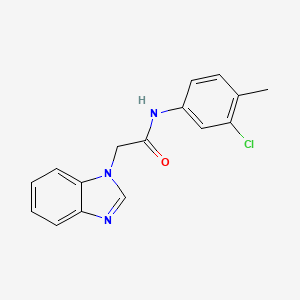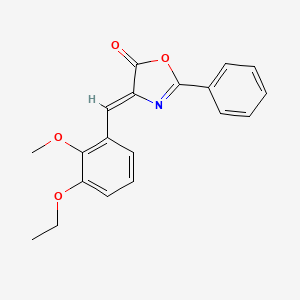![molecular formula C16H11FN2O3 B5796865 1-(4-fluorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5796865.png)
1-(4-fluorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as rofecoxib, which is a nonsteroidal anti-inflammatory drug (NSAID) that was used for the treatment of osteoarthritis, rheumatoid arthritis, and other painful conditions. However, due to its side effects, the drug was withdrawn from the market in 2004. Despite this setback, the compound's potential for scientific research remains significant, and it is essential to explore its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Wirkmechanismus
1-(4-fluorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione works by inhibiting the activity of COX-2, which is an enzyme that plays a role in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX-2, the compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione has been shown to have significant biochemical and physiological effects. The compound has been found to be effective in reducing inflammation and pain in various animal models. The compound has also been shown to have anticancer properties, and it has been investigated for its potential as a chemotherapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-fluorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione has several advantages and limitations for lab experiments. The compound is readily available and can be synthesized in large quantities. The compound is also stable and has a long shelf life. However, the compound is highly toxic and requires careful handling. The compound is also expensive, which can limit its use in some experiments.
Zukünftige Richtungen
There are several possible future directions for the research on 1-(4-fluorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione. One possible direction is to investigate the compound's potential as a chemotherapeutic agent for various types of cancer. Another direction is to explore the compound's potential as a COX-2 inhibitor for the treatment of inflammation and pain. The compound's potential as an anti-inflammatory agent for the treatment of various diseases, such as rheumatoid arthritis, can also be explored. Finally, the compound's toxicity can be further investigated to determine its safe use in various applications.
Conclusion
In conclusion, 1-(4-fluorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione is a chemical compound that has significant potential for scientific research. The compound's synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions have been discussed in this paper. As research on this compound continues, it is expected to contribute significantly to various fields, including medicine, chemistry, and biology.
Synthesemethoden
The synthesis of 1-(4-fluorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione involves the reaction of 4-fluorobenzene, 2-furanaldehyde, and ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by a cyclization reaction to form the final product. The yield of the reaction is typically around 70%, and the purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione has been the subject of extensive scientific research due to its potential applications in various fields. The compound has been studied for its anti-inflammatory and analgesic properties, as well as its potential as a chemotherapeutic agent. The compound has also been investigated for its potential as a COX-2 inhibitor, which is an enzyme that plays a role in inflammation and pain.
Eigenschaften
IUPAC Name |
(4Z)-1-(4-fluorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c17-11-6-8-12(9-7-11)19-16(21)14(15(20)18-19)5-1-3-13-4-2-10-22-13/h1-10H,(H,18,20)/b3-1+,14-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOQLHWONRTDRP-NQDFZQDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5796786.png)
![2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide](/img/structure/B5796787.png)
![5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5796791.png)

![(3,5-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5796809.png)
![3-chloro-4-methoxy-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5796821.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5796831.png)


![2-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5796859.png)

![2-[(4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5796880.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B5796886.png)
